1-(2,6-Difluoro-3-iodophenyl)ethanone
Description
1-(2,6-Difluoro-3-iodophenyl)ethanone is a halogenated acetophenone derivative featuring a phenyl ring substituted with fluorine atoms at the 2- and 6-positions and an iodine atom at the 3-position. The ethanone group (-COCH₃) at the 1-position confers reactivity typical of ketones. The iodine substituent introduces steric bulk and polarizability, which may influence its chemical behavior and applications in catalysis, materials science, or pharmaceuticals .
Properties
Molecular Formula |
C8H5F2IO |
|---|---|
Molecular Weight |
282.03 g/mol |
IUPAC Name |
1-(2,6-difluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 |
InChI Key |
RIFLILBPNCQAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 2,6-difluoroacetophenone using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted phenyl ethanones.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or alkanes .
Scientific Research Applications
1-(2,6-Difluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Nitro (3-NO₂): In 1-(2,6-Difluoro-3-nitrophenyl)ethanone , the electron-withdrawing nitro group increases electrophilicity, making the compound reactive toward nucleophilic aromatic substitution.
Physical Properties
- Molecular Weight: The iodine substituent contributes significantly to the higher molecular weight (282.03 g/mol) of the target compound compared to non-iodinated analogs (e.g., 156.13 g/mol for 1-(2,6-Difluorophenyl)ethanone ).
- Density and Boiling Point : Methyl-substituted analogs exhibit lower density (1.168 g/cm³ ) than iodine-substituted compounds, where the heavy atom increases density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
